molecular formula C26H20N4OS B4543252 8-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide

8-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4543252
M. Wt: 436.5 g/mol
InChI Key: APKQHZIBRJECCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex quinoline and related compounds often involves multi-step chemical reactions, employing various reagents to introduce specific functional groups and scaffold formations. For instance, the synthesis of novel N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines involves condensation reactions followed by cyclization under acidic or basic conditions to introduce the quinoline moiety and other functional groups pertinent to the compound's structure (Saeed et al., 2014).

Molecular Structure Analysis

The molecular structure of complex heterocyclic compounds is determined using spectroscopic techniques and X-ray crystallography. For example, the structure of thiosemicarbazide derivatives was confirmed through X-ray crystallography, showcasing the intricate arrangements of atoms within the compound and providing insights into its molecular geometry (Saeed et al., 2014).

Chemical Reactions and Properties

The chemical behavior of these compounds under various conditions reveals their reactivity patterns. For instance, the ability of quinoline derivatives to undergo electrophilic substitution reactions, such as nitration, sulfonation, and bromination, indicates their reactive nature and potential for further chemical modifications (Aleksandrov et al., 2020).

properties

IUPAC Name

8-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4OS/c1-16-8-6-12-20-21(14-22(28-23(16)20)19-11-7-13-27-15-19)25(31)30-26-29-24(17(2)32-26)18-9-4-3-5-10-18/h3-15H,1-2H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKQHZIBRJECCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=NC(=C(S4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
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8-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
8-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 4
8-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 5
8-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
8-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide

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